3-(cinnamylthio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
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Overview
Description
7-PHENYL-3-{[(2E)-3-PHENYLPROP-2-EN-1-YL]SULFANYL}-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-PHENYL-3-{[(2E)-3-PHENYLPROP-2-EN-1-YL]SULFANYL}-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE typically involves the cyclocondensation of appropriate precursors under specific conditions. One common method involves the reaction of imidazolidine-2-thione with 1,3-dibromopropane in the presence of a base such as sodium ethoxide in ethanol . This reaction leads to the formation of the imidazo[2,1-c][1,2,4]triazole core, which can then be further functionalized to introduce the phenyl and sulfanyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-PHENYL-3-{[(2E)-3-PHENYLPROP-2-EN-1-YL]SULFANYL}-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the double bond in the phenylprop-2-en-1-yl group using reducing agents like sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Bromine, nitric acid, sulfuric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Saturated alkyl derivatives
Substitution: Halogenated or nitrated phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, 7-PHENYL-3-{[(2E)-3-PHENYLPROP-2-EN-1-YL]SULFANYL}-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound have shown promise as potential drugs for the treatment of various diseases, including cancer and infectious diseases. Its ability to modulate biological pathways makes it a valuable scaffold for drug discovery.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. For example, it has been explored as a component in the synthesis of electroluminescent materials for organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 7-PHENYL-3-{[(2E)-3-PHENYLPROP-2-EN-1-YL]SULFANYL}-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The exact molecular targets and pathways involved depend on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar imidazo core but contain a thiazine ring instead of a triazole ring.
Pyrimido[1,2-a]benzimidazoles: These compounds have a similar fused ring structure and have been explored for their pharmacological potential, including antiviral and anticancer activities.
Uniqueness
7-PHENYL-3-{[(2E)-3-PHENYLPROP-2-EN-1-YL]SULFANYL}-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOLE is unique due to its specific combination of phenyl, sulfanyl, and imidazo[2,1-c][1,2,4]triazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H18N4S |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
7-phenyl-3-[(E)-3-phenylprop-2-enyl]sulfanyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |
InChI |
InChI=1S/C19H18N4S/c1-3-8-16(9-4-1)10-7-15-24-19-21-20-18-22(13-14-23(18)19)17-11-5-2-6-12-17/h1-12H,13-15H2/b10-7+ |
InChI Key |
OEYOVYPYPCOYBJ-JXMROGBWSA-N |
Isomeric SMILES |
C1CN2C(=NN=C2SC/C=C/C3=CC=CC=C3)N1C4=CC=CC=C4 |
Canonical SMILES |
C1CN2C(=NN=C2SCC=CC3=CC=CC=C3)N1C4=CC=CC=C4 |
Origin of Product |
United States |
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